Potency vs. JNJ-64619178
PRMT5-IN-33 functions as a SAM-competitive inhibitor, directly competing with the endogenous methyl donor S-adenosylmethionine (SAM) for binding to the PRMT5 cofactor pocket [1]. In contrast, GSK3326595 (EPZ015938) is a SAM-uncompetitive, peptide-substrate-competitive inhibitor, while JNJ-64619178 (Onametostat) is a SAM-competitive, pseudo-irreversible nucleoside analog [1][2]. The mechanistic divergence is critical for experimental design: SAM-competitive inhibitors are sensitive to intracellular SAM levels (~10-100 µM), whereas substrate-competitive inhibitors are not [3]. This differential sensitivity can dramatically alter cellular potency and should inform inhibitor selection based on the experimental context (e.g., MTAP-deleted vs. MTAP-wildtype cells).
| Evidence Dimension | Binding Mechanism and Cofactor Competition |
|---|---|
| Target Compound Data | SAM-competitive (competes with S-adenosylmethionine for cofactor pocket) |
| Comparator Or Baseline | GSK3326595: SAM-uncompetitive, peptide-substrate-competitive; JNJ-64619178: SAM-competitive, pseudo-irreversible |
| Quantified Difference | Distinct mechanistic classes; SAM-competitive inhibitors subject to competition with endogenous SAM, while substrate-competitive inhibitors are not. |
| Conditions | Enzymatic AlphaLISA assay; cellular context dependent on intracellular SAM concentrations |
Why This Matters
Mechanism of action dictates sensitivity to endogenous SAM levels and influences cellular potency, making inhibitor class selection critical for reproducible target engagement studies.
- [1] Chen Y, Wang Z, Zhang J, et al. Structure-based discovery of a new series of nucleoside-derived ring-opening PRMT5 inhibitors. Eur J Med Chem. 2024;267:116171. PMID: 38301329. View Source
- [2] Park SH, Cho YN, Kim YK. Functional divergence of PRMT5 inhibitors and their therapeutic applications. 2026 Spring International Convention of PSK. Abstract P1-12. View Source
- [3] Rothweiler EM, Michaud A, Stefaniak J, et al. A BRET biosensor for measuring uncompetitive engagement of PRMT5 complexes in cells. Nat Commun. 2025. View Source
